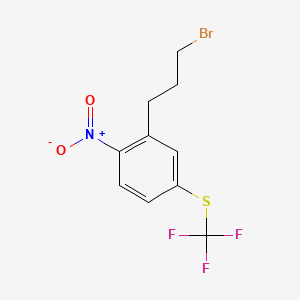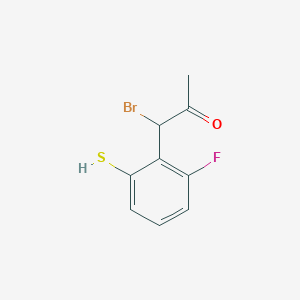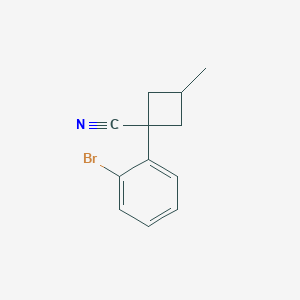![molecular formula C16H13NO3 B14060092 [1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-: is a complex organic compound with a unique structure that combines a biphenyl core with a carboxamide and an oxetanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- typically involves multiple stepsThe final step involves the addition of the oxetanyl group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the carboxamide or oxetanyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-carboxamide: Lacks the oxetanyl group, making it less reactive in certain chemical reactions.
N-[(3S)-2-oxo-3-oxetanyl]-carboxamide: Lacks the biphenyl core, resulting in different biological and chemical properties.
Uniqueness: This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N-(2-oxooxetan-3-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C16H13NO3/c18-15(17-14-10-20-16(14)19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) |
Clave InChI |
PGKVFBCLXQUHRC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)O1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




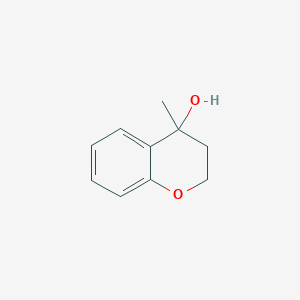
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
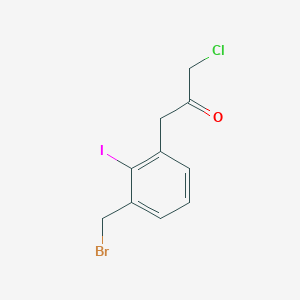
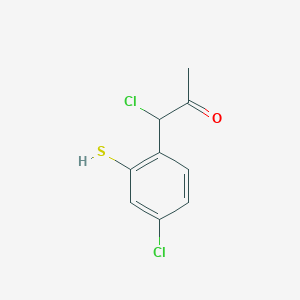

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
